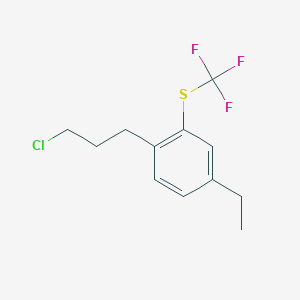
1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C12H14ClF3S. This compound is characterized by the presence of a chloropropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a benzene derivative. One common method is the trifluoromethylation reaction, which introduces the trifluoromethyl group into the compound. This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various biological targets. The chloropropyl group can undergo substitution reactions, potentially leading to the formation of active intermediates that interact with specific enzymes or receptors .
Comparación Con Compuestos Similares
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
- Benzene, (3-chloropropyl)-
Uniqueness: 1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene is unique due to the presence of the ethyl group and the specific positioning of the trifluoromethylthio group on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C12H14ClF3S |
|---|---|
Peso molecular |
282.75 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-4-ethyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3S/c1-2-9-5-6-10(4-3-7-13)11(8-9)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
KAZANFOEFBKLRJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)CCCCl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14038203.png)
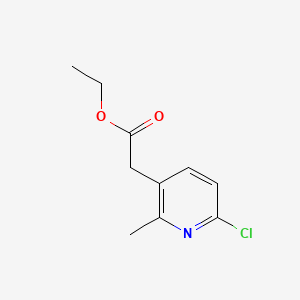

![(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate](/img/structure/B14038238.png)
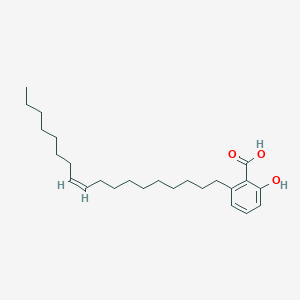
![4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14038246.png)
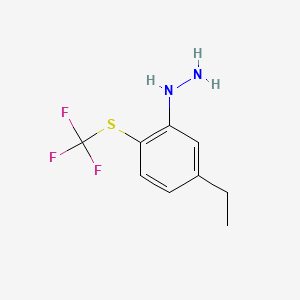
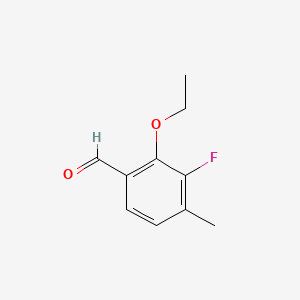
![2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14038255.png)
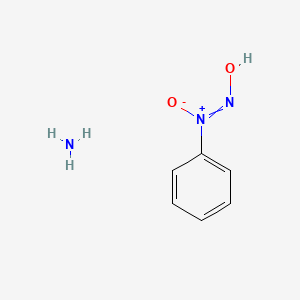


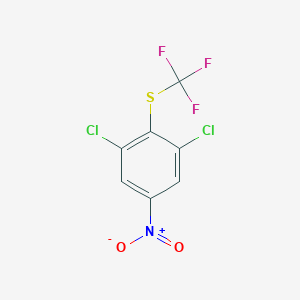
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B14038292.png)
